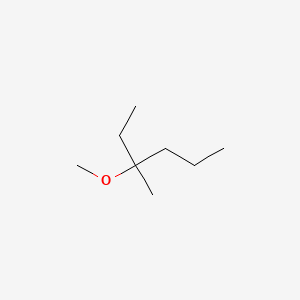

3-Methoxy-3-methylhexane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74630-91-4 |

|---|---|

Molecular Formula |

C8H18O |

Molecular Weight |

130.23 g/mol |

IUPAC Name |

3-methoxy-3-methylhexane |

InChI |

InChI=1S/C8H18O/c1-5-7-8(3,6-2)9-4/h5-7H2,1-4H3 |

InChI Key |

PCSFHUVPGSODTP-UHFFFAOYSA-N |

SMILES |

CCCC(C)(CC)OC |

Canonical SMILES |

CCCC(C)(CC)OC |

Origin of Product |

United States |

Foundational & Exploratory

3-Methoxy-3-methylhexane CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-Methoxy-3-methylhexane, including its identifiers, physicochemical properties, and available technical data. This document is intended to serve as a foundational resource for professionals in research and development.

Core Chemical Identifiers

This compound is an ether characterized by a hexane (B92381) backbone with a methoxy (B1213986) and a methyl group substituted at the third carbon.[1][2] Its primary identifiers are summarized below for quick reference.

| Identifier | Value |

| CAS Number | 74630-91-4 |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₈H₁₈O[1] |

| Canonical SMILES | CCCC(C)(CC)OC[1] |

| InChI | InChI=1S/C8H18O/c1-5-7-8(3,6-2)9-4/h5-7H2,1-4H3[1] |

| InChIKey | PCSFHUVPGSODTP-UHFFFAOYSA-N[1] |

Physicochemical and Spectral Data

The following tables summarize the key physicochemical properties and available spectral data for this compound. While some of these properties are predicted, they provide valuable insights for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| Boiling Point (Predicted) | 126.1 ± 8.0 °C | ChemicalBook[2] |

| Density (Predicted) | 0.779 ± 0.06 g/cm³ | ChemicalBook[2] |

| XLogP3 | 2.5 | PubChem[1] |

Table 2: Spectral Data Summary

| Data Type | Key Information | Source |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Top Peak (m/z): 87, Second Highest (m/z): 101 | PubChem[1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectrum available | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A plausible and efficient synthetic route involves a nucleophilic substitution reaction. The synthesis can be achieved by treating 3-Bromo-3-methylhexane with methanol (B129727) at a low temperature.[3] In this SN1 reaction, the methanol acts as the nucleophile, displacing the bromide ion from the tertiary carbocation intermediate formed from 3-Bromo-3-methylhexane.

Reaction: 3-Bromo-3-methylhexane + CH₃OH → this compound + HBr

Further purification of the product would likely involve distillation, leveraging its predicted boiling point of approximately 126.1 °C.[2]

Biological Significance

This compound has been identified as a human metabolite, indicating its relevance in biological systems.[1][2][4] However, specific metabolic pathways or biological activities associated with this compound are not extensively documented in the available literature.

Workflow for Chemical Identification

The following diagram illustrates a generalized workflow for the identification and characterization of a chemical substance like this compound.

References

Synthesis of 3-Methoxy-3-methylhexane from 3-bromo-3-methylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-methoxy-3-methylhexane from its corresponding alkyl halide, 3-bromo-3-methylhexane. This reaction serves as a classic example of a unimolecular nucleophilic substitution (SN1) reaction, a fundamental transformation in organic chemistry with applications in the synthesis of ethers and other functionalized molecules relevant to drug development. This document details the underlying reaction mechanism, experimental protocols, potential side reactions, and expected analytical data for the product.

Reaction Overview and Mechanism

The synthesis of this compound from 3-bromo-3-methylhexane is achieved through a solvolysis reaction with methanol (B129727).[1] Given that 3-bromo-3-methylhexane is a tertiary alkyl halide, the reaction proceeds predominantly through an SN1 mechanism .[1] This multi-step pathway involves the formation of a carbocation intermediate, which is the rate-determining step.[2]

The key steps of the SN1 mechanism are:

-

Formation of a Carbocation: The carbon-bromine bond in 3-bromo-3-methylhexane is polarized, and in a polar protic solvent like methanol, the bromine atom departs with the bonding pair of electrons to form a stable tertiary carbocation and a bromide ion.[1]

-

Nucleophilic Attack: A molecule of the solvent, methanol, acts as a weak nucleophile and attacks the planar, achiral carbocation. This attack can occur from either face of the carbocation with equal probability.[1][2]

-

Deprotonation: The resulting oxonium ion is then deprotonated by another molecule of methanol (acting as a base) to yield the final product, this compound, and a protonated methanol molecule.[3]

If the starting material, 3-bromo-3-methylhexane, is optically active, the SN1 reaction will result in a racemic mixture of (R)- and (S)-3-methoxy-3-methylhexane.[1][4][5] This is a direct consequence of the achiral nature of the carbocation intermediate, which allows for non-stereospecific nucleophilic attack.[2]

A competing side reaction is the E1 (unimolecular elimination) , where the carbocation intermediate is deprotonated at a beta-carbon to form an alkene.[6] The use of a weak base/nucleophile like methanol favors the SN1 pathway over elimination. However, the use of a strong, non-nucleophilic base would favor elimination products.

Reaction Pathway Diagram

Caption: SN1 reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity |

| 3-Bromo-3-methylhexane | C₇H₁₅Br | 179.10 | 17.91 g (0.1 mol) |

| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL |

| Sodium Bicarbonate (5% aq.) | NaHCO₃ | 84.01 | 50 mL |

| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | ~5 g |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.91 g (0.1 mol) of 3-bromo-3-methylhexane in 100 mL of anhydrous methanol.

-

Reaction: Gently heat the mixture to reflux and maintain the reflux for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.

-

Extraction: Add 100 mL of diethyl ether to the separatory funnel and wash the organic layer with 50 mL of a 5% aqueous sodium bicarbonate solution to neutralize any hydrobromic acid formed. Separate the aqueous layer.

-

Washing: Wash the organic layer with 50 mL of deionized water.

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for approximately 15-20 minutes.

-

Solvent Removal: Decant the dried organic solution into a pre-weighed round-bottom flask and remove the diethyl ether and excess methanol using a rotary evaporator.

-

Purification: The crude product can be further purified by fractional distillation to obtain pure this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Product Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected physical and spectral properties of the product.

Physical Properties

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point (Predicted) | 126.1 ± 8.0 °C |

| Density (Predicted) | 0.779 ± 0.06 g/cm³ |

Expected Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the presence of the ether functional group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H (alkane) stretch |

| 1465 | Medium | C-H (alkane) bend |

| 1150-1050 | Strong | C-O (ether) stretch |

The key diagnostic peak is the strong C-O stretching vibration, which is characteristic of ethers.[7][8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The chemical shifts are influenced by the electronegativity of the oxygen atom in the ether linkage.

¹H NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.2 | Singlet | 3H | -OCH₃ (methoxy group) |

| 1.0 - 1.6 | Multiplets | 11H | -CH₂- and -CH- protons of the hexyl chain |

| ~0.9 | Triplets | 3H | Terminal -CH₃ groups of the hexyl chain |

The singlet at approximately 3.2 ppm is a clear indicator of the methoxy (B1213986) group protons.[12] Protons on carbons adjacent to the ether oxygen are typically deshielded and appear in the 3.4-4.5 ppm range.[8][10][13]

¹³C NMR (Expected Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | Quaternary Carbon (-C-O) |

| ~50 | -OCH₃ (methoxy carbon) |

| 10 - 40 | Carbons of the hexyl chain |

The carbon of the methoxy group is expected to appear around 50 ppm, while the quaternary carbon attached to the oxygen will be further downfield.[14][15][16][17][18]

Conclusion

The synthesis of this compound from 3-bromo-3-methylhexane via an SN1 reaction with methanol is a straightforward and illustrative example of forming a tertiary ether. Careful control of reaction conditions to favor substitution over elimination is key to achieving a good yield of the desired product. The identity and purity of the synthesized compound can be reliably confirmed using standard spectroscopic techniques such as IR and NMR. This guide provides the necessary theoretical background and practical information for researchers and professionals to successfully perform and understand this important organic transformation.

References

- 1. homework.study.com [homework.study.com]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. Answered: Problem: What stereochemistry would you expect for the SN1 reaction of (R)-3-bromo-3-methylhexane with methanol to yield this compound? | bartleby [bartleby.com]

- 5. brainly.com [brainly.com]

- 6. wyzant.com [wyzant.com]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR spectrum: Ethers [quimicaorganica.org]

- 12. acdlabs.com [acdlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. che.hw.ac.uk [che.hw.ac.uk]

- 16. 13Carbon NMR [chem.ch.huji.ac.il]

- 17. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

3-Methoxy-3-methylhexane as a Human Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-3-methylhexane is cataloged as a human metabolite in prominent chemical databases.[1][2][3] However, a comprehensive review of current scientific literature reveals a notable absence of detailed studies on its specific metabolic pathways, quantitative levels in human tissues, and dedicated analytical protocols. This technical guide consolidates the available information on this compound and, by drawing parallels with structurally related compounds, proposes a hypothetical metabolic pathway and outlines established experimental methodologies for its potential detection and quantification. This document aims to serve as a foundational resource for researchers initiating studies on this and other under-characterized xenobiotic metabolites.

Introduction

This compound (C8H18O) is a saturated ether that has been identified as a human metabolite.[1][2][3] Its presence in the human body suggests either endogenous production or, more likely, exposure to and subsequent metabolism of a parent environmental or industrial compound. Ethers, such as methyl tertiary-butyl ether (MTBE), are known to undergo metabolic transformation in humans.[4][5][6] Understanding the metabolic fate of such compounds is crucial for toxicology, drug development, and clinical diagnostics. The lack of specific data for this compound presents a research gap. This guide provides a framework for approaching the study of this metabolite.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for developing analytical methods, particularly for extraction and chromatographic separation.

| Property | Value | Source |

| Molecular Formula | C8H18O | PubChem[1] |

| Molecular Weight | 130.23 g/mol | PubChem[1] |

| CAS Number | 74630-91-4 | ChemicalBook[3] |

| Predicted Boiling Point | 126.1 ± 8.0 °C | ChemicalBook[3] |

| Predicted Density | 0.779 ± 0.06 g/cm³ | ChemicalBook[3] |

| XLogP3 | 2.5 | PubChem[1] |

Hypothetical Metabolic Pathway

While no specific metabolic pathway for this compound has been documented, a plausible route can be hypothesized based on the known metabolism of other ethers, such as MTBE, in humans. The primary metabolic reactions for ethers involve O-dealkylation, mediated by cytochrome P450 (CYP) enzymes in the liver.

A proposed pathway could involve the O-demethylation of this compound to form 3-methyl-3-hexanol (B1585239) and formaldehyde. The resulting tertiary alcohol could then undergo further oxidation or conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data on the concentrations of this compound in human biofluids or tissues. Research in this area would require the development and validation of sensitive analytical methods.

Experimental Protocols

The detection and quantification of volatile organic compounds (VOCs) like this compound in biological matrices typically involve gas chromatography-mass spectrometry (GC-MS). Below are detailed, generalized protocols that can be adapted for this purpose.

Sample Collection and Storage

-

Breath: Exhaled breath can be collected in inert bags (e.g., Tedlar®) or onto sorbent tubes. Samples should be analyzed promptly or stored at low temperatures to prevent degradation.

-

Blood: Whole blood, plasma, or serum should be collected in appropriate anticoagulant-containing tubes (e.g., EDTA or heparin). Samples should be stored at -80°C until analysis.

-

Urine: Mid-stream urine samples should be collected in sterile containers and stored at -80°C.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for extracting volatile and semi-volatile compounds from biological matrices.

-

Sample Preparation: Aliquot a precise volume of the biological sample (e.g., 1 mL of urine or plasma) into a headspace vial. For solid samples, a specific weight should be used.

-

Internal Standard: Spike the sample with a suitable internal standard (e.g., a deuterated analog of the analyte, if available).

-

Equilibration: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the analytes to partition into the headspace.

-

Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Injection Port: Splitless mode, 250°C.

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) for targeted quantification.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Future Directions

The definitive characterization of this compound as a human metabolite requires further research. Key areas for future investigation include:

-

Identification of the Parent Compound: Determining the environmental or dietary precursor to this compound.

-

In Vitro Metabolism Studies: Using human liver microsomes or hepatocytes to confirm the hypothetical metabolic pathway and identify the specific CYP enzymes involved.

-

Biomonitoring Studies: Developing and applying a validated analytical method to quantify the metabolite in a human population to assess exposure levels and identify potential correlations with health outcomes.

Conclusion

While this compound is recognized as a human metabolite, there is a significant lack of detailed scientific information regarding its origin, metabolic fate, and physiological relevance. This guide provides a starting point for researchers by summarizing the known properties and proposing a hypothetical metabolic pathway and established analytical protocols. Further investigation into this and other under-characterized metabolites is essential for advancing our understanding of the human metabolome and its interaction with the environment.

References

- 1. This compound | C8H18O | CID 560189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 74630-91-4 [chemicalbook.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Experimental exposure to methyl tertiary-butyl ether. I. Toxicokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl tertiary-butyl ether: studies for potential human health hazards - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Methoxy-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is an ether with potential applications in various fields of chemical research and development. Its structure, consisting of a hexane (B92381) backbone with a methoxy (B1213986) and a methyl group at the third carbon, imparts specific physical and chemical properties that are crucial for its handling, reactivity, and potential use as a solvent, intermediate, or building block in organic synthesis. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including its structural and spectroscopic data, and detailed methodologies for its synthesis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper storage, handling, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [1][3] |

| Boiling Point (Predicted) | 126.1 ± 8.0 °C | [2][3] |

| Density (Predicted) | 0.779 ± 0.06 g/cm³ | [2][3] |

| Melting Point | Data not available | |

| Solubility | Predicted to be soluble in nonpolar organic solvents and insoluble in water. Quantitative data not available. | |

| LogP (Predicted) | 2.60160 | [3] |

| CAS Number | 74630-91-4 | [1][4] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum for this compound is available in the PubChem database, though specific peak assignments are not provided in the readily accessible information.[1] The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[4][5] The fragmentation pattern would be characteristic of an ether, with common fragmentation pathways including alpha-cleavage and loss of alkyl radicals.

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the spectrum of a similar compound, 3-methylhexane (B165618), shows characteristic C-H stretching and bending vibrations.[6] For this compound, one would expect to see strong C-O stretching vibrations characteristic of an ether, typically in the region of 1050-1150 cm⁻¹.

Synthesis of this compound

Two primary synthetic routes are viable for the preparation of this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of an appropriate alkene.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[7][8] For the synthesis of a tertiary ether like this compound, the reactants would be a tertiary alkoxide and a methyl halide or a tertiary alkyl halide and methoxide. Given that tertiary alkyl halides are prone to elimination reactions, the more favorable approach involves the reaction of the sodium salt of 3-methyl-3-hexanol (B1585239) with a methylating agent like methyl iodide.

Logical Synthesis Pathway:

Caption: Williamson ether synthesis of this compound.

Experimental Protocol (General Procedure):

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-methyl-3-hexanol in a suitable anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Add sodium hydride (NaH) portion-wise at 0 °C to the stirred solution. The reaction will evolve hydrogen gas. Allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the complete formation of the sodium alkoxide.

-

Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to proceed at room temperature or with gentle heating (reflux) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by distillation.

Alkoxymercuration-Demercuration

This method provides a reliable way to synthesize ethers from alkenes following Markovnikov's rule, without the issue of carbocation rearrangements.[9] The synthesis of this compound would involve the reaction of an appropriate isomer of methylhexene with mercury(II) acetate (B1210297) in methanol, followed by demercuration with sodium borohydride (B1222165). The most logical starting alkene would be 3-methyl-2-hexene (B101136) or 3-methyl-1-hexene.

Logical Synthesis Pathway:

Caption: Alkoxymercuration-demercuration synthesis of this compound.

Experimental Protocol (General Procedure):

-

Alkoxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in methanol. To this solution, add the chosen alkene (3-methyl-2-hexene or 3-methyl-1-hexene) dropwise at room temperature. Stir the mixture for a specified period until the alkoxymercuration is complete, which can be monitored by the disappearance of the alkene spot on TLC.

-

Demercuration: Cool the reaction mixture in an ice bath. Add a solution of sodium borohydride in aqueous sodium hydroxide (B78521) dropwise. The appearance of a black precipitate of elemental mercury indicates the progress of the demercuration.

-

Work-up and Purification: After the addition of sodium borohydride is complete, allow the mixture to stir for some time. Separate the organic layer and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and then brine, and dry over an anhydrous drying agent.

-

Filter the mixture to remove the drying agent and mercury residues. Remove the solvent under reduced pressure, and purify the resulting crude product by distillation.

Reactivity and Chemical Behavior

As a tertiary ether, this compound is expected to be relatively stable under neutral and basic conditions. However, like other ethers, it can undergo cleavage in the presence of strong acids, such as HBr or HI, via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation.

Safety Information

Conclusion

This compound is a tertiary ether with predictable physical properties based on its structure. While some experimental data such as melting point and specific solubility are not widely reported, its key characteristics can be inferred from its chemical class. The synthesis of this compound can be achieved through established organic chemistry methodologies, namely the Williamson ether synthesis and alkoxymercuration-demercuration, providing accessible routes for its preparation in a laboratory setting. The provided experimental outlines serve as a foundation for the development of specific synthetic procedures. Further research to fully characterize its spectroscopic properties and toxicological profile would be beneficial for its broader application.

References

- 1. This compound | C8H18O | CID 560189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. Hexane, 3-methoxy-3-methyl- [webbook.nist.gov]

- 5. Hexane, 3-methoxy-3-methyl- [webbook.nist.gov]

- 6. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 3-Methoxy-3-methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-methoxy-3-methylhexane. These predictions are based on established principles of organic spectroscopy and data for analogous ether compounds.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H1 (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

| H2 (CH₂) | 1.2 - 1.4 | Multiplet (m) | 2H |

| H4 (CH₂) | 1.3 - 1.5 | Quartet (q) | 2H |

| H5 (CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

| H6 (CH₃) | 1.0 - 1.2 | Singlet (s) | 3H |

| O-CH₃ | 3.2 - 3.4 | Singlet (s) | 3H |

Protons on carbons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.2-3.4 ppm range.[1][2][3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 14 - 16 |

| C2 | 18 - 22 |

| C3 | 75 - 85 |

| C4 | 25 - 35 |

| C5 | 8 - 12 |

| C6 | 20 - 28 |

| O-CH₃ | 48 - 52 |

The carbon atom bonded to the oxygen (C3) and the methoxy (B1213986) carbon are expected to be significantly downfield due to the electronegativity of the oxygen atom.[1][3]

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2960 - 2850 | C-H stretch (alkane) | Strong |

| 1470 - 1450 | C-H bend (alkane) | Medium |

| 1385 - 1365 | C-H bend (alkane) | Medium |

| 1150 - 1085 | C-O stretch (ether) | Strong |

The most characteristic IR absorption for an ether is the strong C-O stretching band, which for a saturated acyclic ether, typically appears in the 1150-1085 cm⁻¹ region.[2][3][4]

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 130 | [M]⁺ (Molecular Ion) | Low to absent |

| 101 | [M - C₂H₅]⁺ | High |

| 87 | [M - C₃H₇]⁺ | High |

| 59 | [C₃H₇O]⁺ | Medium |

| 55 | [C₄H₇]⁺ | Medium |

Electron ionization of ethers often leads to the fragmentation of the molecular ion. The major fragmentation pathways involve cleavage of the C-C bond alpha to the oxygen atom. For this compound, the most abundant fragments are expected at m/z 101 and 87, corresponding to the loss of an ethyl and a propyl group, respectively. The NIST Mass Spectrometry Data Center lists prominent peaks at m/z 87, 101, and 55 for this compound.[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of a liquid ether like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).[6]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The sample is shimmed to achieve a homogeneous magnetic field.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A standard proton-decoupled ¹³C NMR experiment is performed.

-

Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). One to two drops of the liquid are placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded. This will be subtracted from the sample spectrum to remove any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A small volume (e.g., 1 µL) of the prepared solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).

-

A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. For a pure sample of this compound, a single peak is expected.

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), and the other peaks represent fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. This compound | C8H18O | CID 560189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]

Unraveling the Enigma of 3-Methoxy-3-methylhexane: A Proposed Research Framework for Elucidating its Biological Role

For Immediate Release

Shanghai, China – December 21, 2025 – Despite its identification as a human metabolite, the biological significance of 3-Methoxy-3-methylhexane remains a scientific enigma. A comprehensive review of existing literature reveals a conspicuous absence of in-depth research into its specific biological functions, associated signaling pathways, and potential therapeutic applications. This whitepaper presents a proposed research framework designed to thoroughly investigate the potential biological role of this largely uncharacterized ether, providing a roadmap for researchers, scientists, and drug development professionals.

Currently, information on this compound is predominantly limited to its chemical and physical properties. It is recognized as an ether with a hexane (B92381) backbone substituted by a methoxy (B1213986) and a methyl group at the third carbon position.[1][2][3] While its presence as a human metabolite is documented, the metabolic pathways leading to its formation and its subsequent physiological effects are yet to be determined.[1][2][3]

This document outlines a multi-pronged approach to systematically explore the biological landscape of this compound, from initial in-silico predictions to detailed in-vitro and in-vivo studies.

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical characteristics is paramount for designing biological assays and interpreting experimental results. The known properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 74630-91-4 | [1] |

| Boiling Point (Predicted) | 126.1 ± 8.0 °C | [4][5] |

| Density (Predicted) | 0.779 ± 0.06 g/cm³ | [4][5] |

| LogP (Predicted) | 2.60160 | [4] |

Proposed Experimental Workflow for Biological Characterization

To elucidate the biological role of this compound, a systematic and multi-layered experimental approach is proposed. The following workflow outlines a logical progression from computational analysis to cellular and organismal studies.

Caption: Proposed experimental workflow for elucidating the biological role of this compound.

Detailed Methodologies for Key Proposed Experiments

1. Chemical Synthesis of this compound

An efficient synthetic route involves the reaction of 3-bromo-3-methylhexane with methanol (B129727) at a low temperature.[6] This unimolecular nucleophilic substitution (SN1) reaction is a straightforward method for producing the target compound for subsequent biological studies.

Protocol:

-

Dissolve 3-bromo-3-methylhexane in an excess of cold methanol.

-

Maintain the reaction at a low temperature (e.g., 0-5 °C) to favor the substitution product and minimize elimination side reactions.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, neutralize any excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via fractional distillation or column chromatography to obtain pure this compound.

2. Cytotoxicity Screening using MTT Assay

To determine the potential toxicity of this compound on living cells, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

Protocol:

-

Seed cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

3. Signaling Pathway Analysis using Western Blotting

Should in-vitro screening reveal any biological activity, Western blotting can be utilized to investigate the modulation of specific signaling pathways.

Protocol:

-

Treat cells with this compound at a non-toxic concentration for various time points.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., Akt, ERK, p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway for Investigation

Given that this compound is a small, lipophilic molecule, it is plausible that it could interact with intracellular signaling pathways. A hypothetical starting point for investigation could be its potential interaction with nuclear receptors or key metabolic enzymes.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

The biological role of this compound is a greenfield area for research. The lack of existing data presents a unique opportunity for novel discoveries. The proposed framework provides a comprehensive and systematic approach to unravel the biological functions of this metabolite. By employing a combination of computational, in-vitro, and in-vivo methodologies, the scientific community can begin to understand the significance of this compound in human physiology and explore its potential as a biomarker or therapeutic agent. This endeavor will require a collaborative effort from chemists, biologists, and pharmacologists to transform this unknown metabolite into a well-characterized molecule with a defined biological role.

References

A Technical Guide to the Putative Metabolism of 3-Methoxy-3-methylhexane

Disclaimer: Scientific literature explicitly detailing the metabolic pathways of 3-methoxy-3-methylhexane is not currently available. The information presented herein is based on established metabolic principles for structurally analogous compounds, primarily other aliphatic ethers such as tert-amyl methyl ether (TAME) and methyl tert-butyl ether (MTBE). This guide is intended to provide a scientifically grounded, hypothetical framework for researchers, scientists, and drug development professionals.

Introduction

This compound is an aliphatic ether characterized by a hexane (B92381) backbone with methyl and methoxy (B1213986) substituents on the tertiary C3 carbon[1][2][3]. While its direct biological role is uncharacterized, its structure is analogous to well-studied fuel oxygenates. Understanding its potential metabolic fate is crucial for assessing its toxicokinetics and biological impact. The metabolism of such xenobiotics is typically a two-phase process designed to increase water solubility and facilitate excretion. Phase I involves oxidation, reduction, or hydrolysis, primarily mediated by the cytochrome P450 (CYP) enzyme system. Phase II involves conjugation of the modified compound with endogenous molecules.

Proposed Metabolic Pathways of Aliphatic Ethers

The metabolism of simple aliphatic ethers is predominantly oxidative and catalyzed by hepatic cytochrome P450 enzymes[4][5]. The primary metabolic reactions for compounds structurally similar to this compound are O-dealkylation and alkyl chain hydroxylation.

2.1 Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The initial and rate-limiting step in the metabolism of aliphatic ethers is the enzymatic cleavage of the ether bond (O-dealkylation) or the hydroxylation of an alkyl carbon.

-

O-Dealkylation: This is the principal metabolic route for ethers like MTBE and TAME[6][7]. A CYP enzyme, such as CYP2A6 which is known to be a major enzyme for the metabolism of gasoline ethers in human liver microsomes, abstracts a hydrogen atom from a carbon adjacent to the ether oxygen[4]. This results in an unstable hemiacetal intermediate that spontaneously decomposes into an aldehyde and an alcohol. For this compound, O-demethylation is the most probable initial step, yielding formaldehyde (B43269) and 3-methyl-3-hexanol (B1585239).

-

Alkyl Hydroxylation: CYP enzymes can also hydroxylate carbons on the alkyl chains that are distant from the ether linkage. For TAME, this results in metabolites like 2-methyl-2,3-butanediol[8][9]. A similar pathway could lead to various hydroxylated derivatives of the hexyl group of this compound.

2.2 Phase II Metabolism: Conjugation

The alcohol metabolites generated in Phase I, such as the predicted 3-methyl-3-hexanol, can undergo Phase II conjugation reactions. These reactions further increase water solubility and prepare the metabolite for excretion.

-

Glucuronidation: The tertiary alcohol can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This is a common pathway for the elimination of alcohol metabolites from ether compounds[7].

-

Sulfation: Sulfotransferases (SULTs) can also catalyze the addition of a sulfonate group to the alcohol, though glucuronidation is often the more dominant pathway for such metabolites.

The resulting conjugates are highly water-soluble and are readily excreted, primarily in the urine[6][7].

Visualizing the Hypothesized Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathway for this compound based on the principles of ether metabolism.

Data from Structurally Analogous Compounds

Due to the absence of specific data for this compound, the following table summarizes metabolic information from its structural analogs, MTBE and TAME, which are extensively studied aliphatic ethers. This data provides a basis for predicting the metabolic behavior of this compound.

| Compound | Primary Metabolic Reaction | Key Enzyme(s) | Major Metabolites Identified | Species | Reference(s) |

| Methyl tert-butyl ether (MTBE) | O-Demethylation | CYP2A6 | tert-Butanol (TBA), 2-Methyl-1,2-propanediol, 2-Hydroxyisobutyric acid | Human, Rat | [4][6][10][11] |

| tert-Amyl methyl ether (TAME) | O-Demethylation, Alkyl Hydroxylation | CYP2A6 | tert-Amyl alcohol (TAA), 2-Methyl-2,3-butanediol, 2-Hydroxy-2-methylbutyric acid, 3-Hydroxy-3-methylbutyric acid | Human, Rat, Mouse | [4][7][8][9][12] |

Experimental Protocols

Investigating the metabolism of a novel volatile compound like this compound requires a systematic in vitro approach. The following protocol outlines a standard methodology using liver microsomes.

5.1 Objective

To determine the primary metabolites of this compound using an in vitro hepatic model and identify the major Cytochrome P450 enzymes involved.

5.2 Materials

-

This compound (substrate)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G-6-P, G6PDH, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Recombinant human CYP isozymes (e.g., CYP2A6, CYP2E1, CYP3A4)

-

CYP-specific chemical inhibitors

-

Acetonitrile (B52724) (ACN) or Methyl tert-butyl ether (MTBE) for extraction

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

5.3 Methodology

-

Microsomal Incubation:

-

Prepare incubation mixtures in glass vials containing potassium phosphate buffer (100 mM, pH 7.4), pooled HLMs (e.g., 0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-warm the mixtures to 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., at a final concentration of 1 mM).

-

Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile or another suitable organic solvent like MTBE.

-

Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new vial for analysis.

-

-

Metabolite Identification via GC-MS:

-

Analyze the supernatant using a GC-MS system.

-

Use a suitable capillary column for separating volatile organic compounds.

-

Employ a temperature gradient program to ensure separation of the parent compound from potential metabolites.

-

Identify metabolites by comparing their mass spectra to spectral libraries and the parent compound's fragmentation pattern. Putative structures are proposed based on mass shifts (e.g., a loss of 14 Da for demethylation, an addition of 16 Da for hydroxylation).

-

-

Reaction Phenotyping (Optional):

-

To identify the specific CYP enzymes responsible, repeat the incubation using a panel of recombinant human CYP isozymes or by including specific chemical inhibitors in the HLM incubations.

-

Visualizing the Experimental Workflow

The diagram below outlines the general workflow for an in vitro metabolism study.

Conclusion

While direct experimental data on the metabolism of this compound is lacking, a robust hypothesis can be formulated based on the well-documented metabolic pathways of its structural analogs. The primary route of metabolism is predicted to be CYP450-mediated O-demethylation, yielding 3-methyl-3-hexanol and formaldehyde. The resulting tertiary alcohol is likely to undergo subsequent Phase II glucuronidation to facilitate its excretion. The experimental protocols and workflows detailed in this guide provide a clear and established framework for researchers to validate this proposed pathway and to further characterize the toxicokinetic profile of this compound.

References

- 1. This compound | C8H18O | CID 560189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 74630-91-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Human cytochrome P450 isozymes in metabolism and health effects of gasoline ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALIPHATIC AND AROMATIC ETHERS (JECFA 52, 2004) [inchem.org]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. Species and gender differences in the metabolism and distribution of tertiary amyl methyl ether in male and female rats and mice after inhalation exposure or gavage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Experimental exposure to methyl tertiary-butyl ether. I. Toxicokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A physiological model for tert-amyl methyl ether and tert-amyl alcohol: hypothesis testing of model structures - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 3-Methoxy-3-methylhexane and its Place Among Volatile Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily vaporize at room temperature. They are emitted from a wide variety of natural and anthropogenic sources and play a significant role in atmospheric chemistry, environmental science, and human health. Within this vast group of molecules, 3-Methoxy-3-methylhexane represents a specific aliphatic ether that, while not extensively studied, possesses properties of interest to researchers in fields ranging from analytical chemistry to drug development. This technical guide provides a comprehensive review of the available literature on this compound, placed within the broader context of VOCs. It aims to serve as a foundational resource, offering detailed information on its chemical and physical properties, potential synthetic routes, analytical methodologies, and a summary of the known biological activities of related compounds.

Chemical and Physical Properties of this compound

This compound is an ether with the chemical formula C8H18O. It is also known by several synonyms, including methyl 3-methylhexan-3-yl ether and 1-Ethyl-1-methylbutyl methyl ether.[1] A summary of its key chemical and physical properties is presented in Table 1. These properties are essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Source |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 74630-91-4 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCC(C)(CC)OC | [1] |

| InChI | InChI=1S/C8H18O/c1-5-7-8(3,6-2)9-4/h5-7H2,1-4H3 | [1] |

| InChIKey | PCSFHUVPGSODTP-UHFFFAOYSA-N | [1] |

| Predicted Boiling Point | 126.1 ± 8.0 °C | |

| Predicted Density | 0.779 ± 0.06 g/cm³ | |

| Predicted LogP | 2.60160 |

Note: Predicted values are based on computational models and may differ from experimental values.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods common in organic chemistry for the formation of ethers. One of the most prominent and versatile methods is the Williamson ether synthesis.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction involving an alkoxide and a primary alkyl halide. To synthesize this compound, one could react sodium 3-methyl-3-hexoxide with a methyl halide (e.g., methyl iodide) or, more practically, treat 3-bromo-3-methylhexane with sodium methoxide (B1231860).[2] The latter is a viable approach, where 3-bromo-3-methylhexane is treated with methanol (B129727) at a low temperature.[2]

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, detailed experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by the user.

Materials:

-

3-Bromo-3-methylhexane

-

Sodium metal

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Methoxide: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal (e.g., 2.3 g, 0.1 mol) to the methanol with stirring. The reaction is exothermic and will produce hydrogen gas, so proper ventilation and caution are necessary. Continue stirring until all the sodium has reacted to form sodium methoxide.

-

Reaction: To the freshly prepared sodium methoxide solution, add 3-bromo-3-methylhexane (e.g., 17.9 g, 0.1 mol) dropwise from a dropping funnel at room temperature with vigorous stirring.

-

Reflux: After the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add 100 mL of water to quench the reaction. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Analytical Methodology for this compound

As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable analytical technique for the detection and quantification of this compound. The NIST database contains a GC-MS profile for this compound, indicating a main library spectrum with 74 total peaks. The most prominent mass-to-charge ratio (m/z) peaks are at 87 (top peak), 101 (2nd highest), and 55 (3rd highest).[1]

Proposed GC-MS Protocol (Hypothetical)

The following is a hypothetical GC-MS protocol for the analysis of this compound. This protocol is based on general methods for VOC analysis and should be optimized for specific instrumentation and sample matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Headspace autosampler (for volatile samples)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

-

Split Ratio: 20:1

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-300

Biological Activity and Toxicological Profile (Inferred)

There is currently no specific data available in the public domain regarding the biological activity or toxicology of this compound. However, by examining related compounds, some inferences can be drawn.

Metabolism

This compound is described as a human metabolite.[1][3] The metabolism of aliphatic ethers in humans is known to occur primarily in the liver, mediated by cytochrome P450 (CYP450) enzymes. The primary metabolic pathway for many ethers is O-dealkylation. For this compound, this would likely involve the removal of the methyl group to form 3-methyl-3-hexanol, which can then be further metabolized and excreted.

Toxicology

The toxicological profile of this compound has not been specifically determined. However, the toxicology of aliphatic ethers is generally characterized by low to moderate acute toxicity. At high concentrations, they can cause central nervous system depression, leading to symptoms such as drowsiness, dizziness, and in severe cases, unconsciousness.

Role in Drug Development

The methoxy (B1213986) group is a common functional group in many approved drugs. Its presence can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. While there is no direct evidence of this compound being used in drug development, its structural features as a small, relatively lipophilic ether could make it a relevant fragment or scaffold for medicinal chemistry exploration.

Conclusion

This compound is a volatile organic compound with defined chemical and physical properties. While specific experimental data on its synthesis, biological activity, and toxicology are limited, this guide has provided a comprehensive overview based on available information and established chemical principles. The proposed synthetic and analytical protocols offer a starting point for researchers interested in working with this compound. Further investigation is warranted to fully characterize its metabolic fate, biological effects, and potential applications. As the field of metabolomics and VOC analysis continues to expand, a deeper understanding of compounds like this compound will undoubtedly emerge, potentially revealing new roles in biology and medicine.

References

Methodological & Application

GC-MS analysis protocol for 3-Methoxy-3-methylhexane in plasma

An Application Note and Protocol for the GC-MS Analysis of 3-Methoxy-3-methylhexane in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a volatile organic compound (VOC) that may be present in plasma as a metabolite, a biomarker of exposure, or a component of interest in various research and development settings.[1][2] Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the identification and quantification of such volatile compounds in complex biological matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound in plasma using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. The HS-SPME technique is a solvent-free extraction method that is well-suited for concentrating volatile analytes from biological samples prior to GC-MS analysis.[4][5]

Experimental Protocol

This protocol outlines the necessary steps from plasma sample collection to GC-MS data acquisition and analysis for the determination of this compound.

Materials and Reagents

-

Plasma Samples: Collected in EDTA-containing tubes and stored at -80°C until analysis.[6]

-

This compound: Analytical standard of high purity.

-

Internal Standard (IS): A structurally similar compound not expected to be present in the samples, for example, 3-Ethoxy-3-methylheptane.

-

Solvents: Methanol, analytical grade.

-

Reagents: Sodium chloride (NaCl).

-

SPME Fibers: 100 µm polydimethylsiloxane (B3030410) (PDMS) coated fiber is recommended for volatile hydrocarbons.[5][7]

-

Vials: 10 mL or 20 mL glass headspace vials with PTFE-lined septa.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with a headspace autosampler.

Sample Preparation

-

Thawing: Plasma samples are thawed on ice to prevent degradation of analytes.

-

Aliquoting: In a headspace vial, aliquot 1.0 mL of the plasma sample.

-

Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 1 µg/mL solution in methanol) to each sample, calibrator, and quality control sample.

-

Salting Out: Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.[8]

-

Vial Sealing: Immediately seal the vial with the PTFE-lined septum and cap.

-

Vortexing: Gently vortex the sample for 10 seconds to ensure proper mixing.

HS-SPME Procedure

-

Incubation: Place the vial in the autosampler tray and incubate at a constant temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow the volatile compounds to equilibrate in the headspace.[8]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the analytes.[7]

GC-MS Analysis

-

Desorption: The SPME fiber is then inserted into the heated GC inlet (e.g., 250°C) where the adsorbed analytes are thermally desorbed onto the analytical column.[5]

-

Chromatographic Separation: The analytes are separated on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.

Recommended GC-MS Parameters

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 40°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Quadrupole Temp | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM mode for quantification |

| SIM Ions (Hypothetical) | This compound: m/z 59, 87, 101Internal Standard: m/z 73, 101, 115 |

Data Presentation

Quantitative data should be summarized for clear comparison. The following table presents hypothetical data for the quantification of this compound in plasma samples.

| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response (Area) | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

| Calibrator 1 | 1.0 | 152345 | 0.05 | 1.1 |

| Calibrator 2 | 5.0 | 155678 | 0.24 | 4.9 |

| Calibrator 3 | 10.0 | 149876 | 0.48 | 10.2 |

| QC Low | 2.5 | 153210 | 0.12 | 2.6 |

| QC High | 7.5 | 151987 | 0.36 | 7.7 |

| Sample 1 | N/A | 154321 | 0.18 | 3.8 |

| Sample 2 | N/A | 150123 | 0.08 | 1.7 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound in plasma.

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the sample preparation steps and their intended effects on the analysis.

References

- 1. This compound | 74630-91-4 [chemicalbook.com]

- 2. This compound | C8H18O | CID 560189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sample preparation GC-MS [scioninstruments.com]

- 4. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Headspace solid-phase microextraction and gas chromatographic-mass spectrometric screening for volatile hydrocarbons in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of 3-Methoxy-3-methylhexane in Urine Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is a tertiary ether that has been identified as a human metabolite.[1] Its presence and concentration in biological fluids such as urine may be of interest in various fields, including clinical diagnostics, exposure monitoring, and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of this compound in human urine samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used analytical technique for the determination of volatile and semi-volatile organic compounds in complex biological matrices. The described methodology, including sample preparation, is based on established principles for the analysis of similar analytes in urine.

Principle

The quantitative analysis of this compound in urine is achieved through a headspace solid-phase microextraction (HS-SPME) procedure followed by separation and detection using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). This method allows for the extraction and concentration of the volatile analyte from the urine matrix without the need for extensive sample cleanup. Quantification is performed using an internal standard to correct for matrix effects and variations in extraction efficiency.

Materials and Reagents

-

This compound (analytical standard)

-

3-Methoxy-3-ethylpentane (Internal Standard - IS)

-

Methanol (B129727) (HPLC grade)

-

Sodium chloride (NaCl)

-

Ultrapure water

-

Blank human urine

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

-

SPME manual holder

Instrumentation

-

Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD)

-

GC column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

-

Autosampler with SPME capabilities (optional) or manual SPME injection port

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Methoxy-3-ethylpentane and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation (HS-SPME)

-

Pipette 5 mL of urine sample (or blank urine for calibration standards) into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of the analyte into the headspace.

-

Spike with 10 µL of the appropriate working standard solution (for calibration curve) or methanol (for blank and real samples).

-

Add 10 µL of the 10 µg/mL internal standard working solution to all vials (calibration standards, quality controls, and unknown samples).

-

Immediately seal the vials with the magnetic screw caps.

-

Vortex the vials for 30 seconds to dissolve the salt and mix the contents.

-

Place the vials in a heating block or water bath set at 60°C for a 10-minute pre-incubation period.

-

After pre-incubation, expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.

GC-MS Analysis

-

After the extraction period, immediately desorb the SPME fiber in the GC injector port for 2 minutes at 250°C in splitless mode.

-

The GC oven temperature program should be optimized for the separation of the analyte and internal standard. A representative program is as follows:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 150°C.

-

Ramp: 25°C/min to 250°C, hold for 2 minutes.

-

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The selected ions for quantification and qualification should be determined from the mass spectra of the pure standards.

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| This compound | 87 | 59, 101 |

| 3-Methoxy-3-ethylpentane (IS) | 101 | 73, 115 |

Data Presentation: Quantitative Data Summary

The following table summarizes the hypothetical validation parameters for the quantitative analysis of this compound in urine. These values are representative of what can be expected from a validated HS-SPME-GC-MS method for similar volatile organic compounds.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of this compound in urine.

Hypothesized Metabolic Pathway

The metabolic pathway of this compound has not been explicitly detailed in the literature. However, based on the known metabolism of other ether compounds, a plausible pathway involves O-dealkylation and hydroxylation reactions mediated by cytochrome P450 enzymes.

Caption: Hypothesized metabolic pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in urine samples. The described HS-SPME-GC-MS method is sensitive, selective, and suitable for routine analysis in a variety of research and clinical settings. The provided workflow and hypothesized metabolic pathway offer a solid foundation for further studies on the toxicokinetics and biological relevance of this compound. It is recommended that any laboratory implementing this method perform a full in-house validation to ensure it meets the specific requirements of their application.

References

Application Notes and Protocols for the Detection of 3-Methoxy-3-methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-3-methylhexane is a volatile organic compound (VOC) that may be of interest in various fields, including environmental monitoring, food and fragrance analysis, and as a potential biomarker in biological samples. Accurate and reliable detection of this analyte is crucial for research and quality control purposes. These application notes provide detailed protocols for three common and effective sample preparation techniques for the analysis of this compound: Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Static Headspace (HS) analysis, all coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification.

Method Selection

The choice of sample preparation method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

-

Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and versatile technique ideal for trace-level analysis of VOCs in both liquid and solid samples. It is particularly well-suited for clean matrices.

-

Liquid-Liquid Extraction (LLE): A traditional and robust method for extracting analytes from liquid samples. It is effective for a wide range of concentrations but is more labor-intensive and uses organic solvents.

-

Static Headspace (HS) Analysis: A simple, rapid, and automated technique for the analysis of volatile compounds in liquid or solid samples. It is particularly useful for complex matrices as it minimizes matrix effects.

Quantitative Data Summary

Table 1: Solid-Phase Microextraction (SPME)-GC-MS

| Parameter | Expected Performance for Volatile Ethers | Notes |

| Linearity (R²) | ≥ 0.99 | Based on typical performance for VOC analysis. |

| Precision (%RSD) | < 15% | Repeatability and intermediate precision. |

| Accuracy (Recovery %) | 80-120% | Dependant on matrix and optimization. |

| Limit of Detection (LOD) | 0.01 - 1 µg/L | Highly dependent on the SPME fiber and matrix. |

| Limit of Quantification (LOQ) | 0.05 - 5 µg/L | Typically 3-5 times the LOD. |

Table 2: Liquid-Liquid Extraction (LLE)-GC-MS

| Parameter | Expected Performance for Volatile Ethers | Notes |

| Linearity (R²) | ≥ 0.99 | Good linearity is generally achieved. |

| Precision (%RSD) | < 10% | Can be very precise with careful technique. |

| Accuracy (Recovery %) | 70-110% | Recovery can be affected by analyte volatility. |

| Limit of Detection (LOD) | 0.1 - 5 µg/L | Dependent on extraction solvent and concentration factor. |

| Limit of Quantification (LOQ) | 0.5 - 20 µg/L | Typically 3-5 times the LOD. |

Table 3: Static Headspace (HS)-GC-MS

| Parameter | Expected Performance for Volatile Ethers | Notes |

| Linearity (R²) | ≥ 0.99 | Generally excellent for volatile compounds. |

| Precision (%RSD) | < 10% | Highly automatable, leading to good precision. |

| Accuracy (Recovery %) | 90-110% | Less susceptible to matrix effects. |

| Limit of Detection (LOD) | 1 - 10 µg/L | Dependent on headspace volume and incubation temperature. |

| Limit of Quantification (LOQ) | 5 - 50 µg/L | Typically 3-5 times the LOD. |

Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME)-GC-MS

This protocol describes the analysis of this compound in a liquid matrix (e.g., water, biological fluid).

1. Materials and Reagents

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis.

-

SPME holder (manual or for autosampler).

-

20 mL headspace vials with PTFE-faced septa and screw caps.

-

Heating block or water bath with agitation.

-